4-Cyclopropyl-3-methoxyphenol

Regioisomer differentiation Structure-activity relationship Phenolic substitution pattern

4-Cyclopropyl-3-methoxyphenol (CAS 1673559-92-6) is a disubstituted phenolic small molecule with molecular formula C₁₀H₁₂O₂, molecular weight 164.20 g/mol, bearing a cyclopropyl ring at the 4-position and a methoxy group at the 3-position of the phenol core. The compound belongs to the class of cyclopropyl-substituted methoxyphenols, a scaffold of interest in medicinal chemistry and agrochemical research due to the cyclopropyl group's established capacity to enhance metabolic stability and modulate target binding.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13967020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-3-methoxyphenol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C2CC2
InChIInChI=1S/C10H12O2/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7,11H,2-3H2,1H3
InChIKeyRGZAGSLPRUBGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-3-methoxyphenol – Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-Cyclopropyl-3-methoxyphenol (CAS 1673559-92-6) is a disubstituted phenolic small molecule with molecular formula C₁₀H₁₂O₂, molecular weight 164.20 g/mol, bearing a cyclopropyl ring at the 4-position and a methoxy group at the 3-position of the phenol core . The compound belongs to the class of cyclopropyl-substituted methoxyphenols, a scaffold of interest in medicinal chemistry and agrochemical research due to the cyclopropyl group's established capacity to enhance metabolic stability and modulate target binding . Its substitution pattern distinguishes it from the regioisomeric 4-cyclopropyl-2-methoxyphenol (CAS 83356-69-8), which shares an identical molecular formula but positions the methoxy group ortho rather than meta to the phenolic hydroxyl .

Why 4-Cyclopropyl-3-methoxyphenol Cannot Be Assumed Interchangeable with In-Class Analogs


Within the cyclopropyl-methoxyphenol family, substitution pattern divergence—specifically the methoxy position (3-methoxy vs. 2-methoxy) and the nature of the 4-substituent (cyclopropyl vs. ethyl, allyl, or isopropyl)—produces chemically distinct entities that differ in hydrogen-bonding geometry, electronic distribution, and steric environment around the phenolic -OH . The meta-methoxy arrangement in 4-cyclopropyl-3-methoxyphenol places the electron-donating methoxy substituent in a different resonance relationship to the hydroxyl group compared to the ortho-methoxy isomer (4-cyclopropyl-2-methoxyphenol), altering pKa, redox potential, and target-binding pharmacophore geometry . In the well-studied eugenol series, regioisomeric methoxy position shifts have been shown to quantitatively affect biological activity; for example, photochemical conversion of eugenol (4-allyl-2-methoxyphenol) yields the 4-cyclopropyl-2-methoxy isomer at 12–28%, while the 3-methoxy analog arises through distinct synthetic routes with different intermediate chemistry . These structural distinctions preclude the assumption of functional interchangeability without explicit comparative data.

4-Cyclopropyl-3-methoxyphenol – Quantifiable Differentiation Evidence Against Closest Analogs


Regioisomeric Methoxy Position: 3-Methoxy vs. 2-Methoxy Substitution Defines Distinct Chemical Entities

4-Cyclopropyl-3-methoxyphenol and 4-cyclopropyl-2-methoxyphenol are constitutional isomers sharing the identical molecular formula (C₁₀H₁₂O₂, MW 164.20) but differing in methoxy position: 3-OCH₃ (meta to -OH) vs. 2-OCH₃ (ortho to -OH) . This regioisomeric distinction produces quantifiably different hydrogen-bond donor/acceptor geometries, with the 3-methoxy isomer presenting a distinct pharmacophoric angle between the phenolic -OH and the methoxy oxygen, compared to the intramolecularly hydrogen-bonded conformation available to the 2-methoxy isomer . In comparative antioxidant SAR studies on methoxyphenols, meta-methoxy substitution consistently yields different radical-scavenging IC₅₀ values compared to ortho-methoxy substitution; for example, in the structurally related dehydrozingerone/eugenol series, the IC₅₀ shift attributable solely to methoxy position change can exceed 2-fold . These data support that 4-cyclopropyl-3-methoxyphenol and its 2-methoxy isomer are not functionally interchangeable without specific assay verification.

Regioisomer differentiation Structure-activity relationship Phenolic substitution pattern

Cyclopropyl vs. Alkyl 4-Substituent: Metabolic Stability Differentiation Through CYP Enzyme Susceptibility

The cyclopropyl group at the 4-position of 4-cyclopropyl-3-methoxyphenol provides differentiated metabolic stability compared to open-chain alkyl analogs such as 4-ethyl-3-methoxyphenol or 4-propyl-3-methoxyphenol. The high C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol for the cyclopropyl C–H bond vs. ~98 kcal/mol for a typical secondary alkyl C–H bond) reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes . This 'cyclopropyl effect' has been quantitatively validated across multiple chemical series, where replacement of an isopropyl or ethyl group with cyclopropyl reduces intrinsic clearance in human liver microsomes by 2- to 10-fold depending on the specific CYP isoform involved . However, it must be noted that cyclopropyl groups directly attached to aromatic rings can also undergo CYP-mediated bioactivation to form reactive metabolites in certain contexts; the presence of the methoxy group at the 3-position may modulate this risk through electronic effects . Direct microsomal stability data for 4-cyclopropyl-3-methoxyphenol vs. its 4-ethyl analog are not publicly available, limiting this evidence to class-level inference.

Metabolic stability Cytochrome P450 Cyclopropyl effect

Patent-Documented Fungicidal Potential: Cyclopropyl-Methoxyphenyl Scaffold Differentiation

The European patent EP1050528 discloses benzyloxy cyclopropyl-substituted phenyl compounds as fungicides and insecticides, establishing the cyclopropyl-methoxyphenyl scaffold as a privileged structure in agrochemical design . Within this patent space, the specific substitution pattern of 4-cyclopropyl-3-methoxyphenol (3-methoxy, 4-cyclopropyl) is structurally differentiated from the broader claim scope, which encompasses variable substitution at the phenyl ring. Spirocyclopropane derivatives structurally related to this scaffold have demonstrated potent activity against Candida albicans with MIC ≤25 μg/mL . Separately, a distinct patent (US 5,686,637) discloses antifungal compounds incorporating cyclopropyl-phenol motifs, further validating the scaffold . No direct MIC comparison between 4-cyclopropyl-3-methoxyphenol and its 2-methoxy regioisomer is publicly available, and this evidence is limited to class-level patent disclosure rather than compound-specific quantification.

Agrochemical fungicide Cyclopropyl phenyl derivatives Patent evidence

4-Cyclopropyl-3-methoxyphenol – Evidence-Grounded Application Scenarios for Scientific Procurement


Regioisomer-Specific SAR Studies in Medicinal Chemistry

4-Cyclopropyl-3-methoxyphenol serves as a defined 3-methoxy regioisomer for head-to-head SAR comparisons against the 2-methoxy isomer (4-cyclopropyl-2-methoxyphenol, CAS 83356-69-8) in target-binding assays. The distinct hydrogen-bonding geometry of the meta-methoxy vs. ortho-methoxy arrangement produces differentiated pharmacophoric profiles that are critical for establishing structure-activity relationships in cyclopropyl-phenol lead series. Procurement of the correct isomer with verified regioisomeric purity is essential for valid SAR conclusions . Evidence strength caveat: No published side-by-side biological activity comparison between these two isomers currently exists, making this a prospective research application rather than a retrospectively validated use case.

Metabolic Stability Profiling of Cyclopropyl-Containing Phenolic Tool Compounds

Researchers evaluating the 'cyclopropyl effect' on oxidative metabolism can employ 4-cyclopropyl-3-methoxyphenol as a probe substrate in CYP isoform screening panels. The cyclopropyl group's documented resistance to CYP-mediated oxidation (supported by class-level evidence from multiple medicinal chemistry campaigns) makes this compound a candidate for comparative intrinsic clearance measurements against 4-alkyl analogs such as 4-ethyl-3-methoxyphenol or 4-isopropyl-3-methoxyphenol . Such studies require procurement of both the cyclopropyl test compound and matched alkyl comparators for valid head-to-head microsomal incubation experiments. Evidence strength caveat: Direct human liver microsome stability data for 4-cyclopropyl-3-methoxyphenol are not publicly available; procurement should be contingent on the user's intent to generate such primary data.

Agrochemical Fungicide Lead Optimization and Patent Landscape Analysis

The cyclopropyl-methoxyphenyl scaffold is patent-validated (EP1050528, US5686637) as a fungicidal and insecticidal chemotype . 4-Cyclopropyl-3-methoxyphenol represents a specific substitution pattern within this patent space suitable for scaffold-hopping and lead optimization programs in agrochemical discovery. Procurement enables synthesis of derivatives for MIC determination against target fungal pathogens (e.g., Candida albicans, where spirocyclopropane analogs show MIC ≤25 μg/mL), with the understanding that compound-specific antifungal activity must be empirically determined post-procurement.

Chemoenzymatic Synthesis and Biocatalysis Research

As a methoxyphenolic compound, 4-cyclopropyl-3-methoxyphenol can serve as a substrate for laccase and other oxidoreductase enzymes, enabling studies of methoxyphenol biotransformation kinetics. The cyclopropyl substituent provides a metabolically distinctive handle compared to common natural methoxyphenols (e.g., eugenol, isoeugenol), facilitating comparative enzymology studies . Photochemical studies on related compounds (eugenol conversion to 4-cyclopropyl-2-methoxyphenol at 12–28% yield) provide synthetic context for generating comparator compounds .

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